
Fluvoxamine Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluvoxamine acid is a major metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and obsessive-compulsive disorder . This compound is formed in the liver through the metabolic process of fluvoxamine and is excreted in the urine .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of fluvoxamine acid involves the synthesis of fluvoxamine oxime, which is then reacted with 2-chloroethylamine hydrochloride in the presence of an alkali to produce fluvoxamine maleate . The reaction is carried out in n-butanol as a solvent. The crude product is then recrystallized using an alkaline aqueous solution to obtain high-purity fluvoxamine maleate .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to determine the concentration of fluvoxamine and its metabolites in plasma . This method ensures the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Fluvoxamine acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: It can undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed: The major products formed from these reactions include various oxidative and reductive metabolites, which are typically analyzed using HPLC .
科学的研究の応用
Psychiatric Applications
Major Depression and Anxiety Disorders
Fluvoxamine is widely used in the treatment of major depressive disorder and anxiety disorders, including obsessive-compulsive disorder (OCD) and panic disorder. Its efficacy is attributed to the modulation of serotonin levels in the brain, which helps alleviate symptoms associated with these conditions. Studies have demonstrated that fluvoxamine is well-tolerated and effective in reducing the severity of depressive symptoms compared to placebo treatments .
Case Study: Efficacy in OCD
A randomized controlled trial involving patients with OCD showed that fluvoxamine significantly reduced OCD symptoms compared to placebo. The study reported a marked improvement in the Yale-Brown Obsessive Compulsive Scale scores among participants treated with fluvoxamine .
Anti-Inflammatory Effects
Mechanism of Action
Fluvoxamine exhibits anti-inflammatory properties through several mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) expression and modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This makes it a candidate for treating inflammatory conditions beyond psychiatric disorders .
Case Study: In Vitro Studies
Research utilizing LPS-stimulated human macrophages demonstrated that fluvoxamine effectively suppressed COX-2 expression, indicating its potential role as an anti-inflammatory agent. These findings suggest that fluvoxamine could be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
COVID-19 Treatment
Clinical Trials and Findings
Recent studies have explored fluvoxamine's role in treating COVID-19 due to its anti-inflammatory and antiviral properties. Notably, a randomized clinical trial indicated that fluvoxamine administration was associated with reduced mortality rates among patients with mild COVID-19 symptoms . The proposed mechanisms include modulation of immune response and reduction of cytokine storms.
Data Summary from Clinical Trials:
Study | Population | Dosage | Outcome |
---|---|---|---|
Reis et al. (2022) | High-risk COVID-19 patients | 100 mg twice daily for 10 days | Reduced need for emergency care |
Bramante et al. (2022) | Mild to moderate COVID-19 patients | 50 mg twice daily for 14 days | No significant benefit observed |
McCarthy et al. (2023) | Outpatients with mild COVID-19 | 50 mg twice daily for 10 days | No significant difference in recovery time |
These findings illustrate mixed results regarding fluvoxamine's effectiveness in COVID-19 treatment, highlighting the need for further research .
Neuroprotective Effects
Animal Studies
Fluvoxamine has been investigated for its neuroprotective effects in animal models. A study involving rats treated with valproic acid (a neurotoxin) showed that fluvoxamine administration mitigated cognitive deficits and promoted neurogenesis in the hippocampus . This suggests potential applications in neurodegenerative diseases.
Case Study: Cognitive Function Improvement
In a behavioral test assessing memory retention, rats treated with fluvoxamine displayed improved performance compared to control groups receiving valproic acid alone, indicating its protective role against cognitive decline .
作用機序
Fluvoxamine acid exerts its effects primarily through the inhibition of serotonin reuptake in the central nervous system . It also acts as an agonist for the sigma-1 receptor, which helps control inflammation and modulate immune responses . This dual mechanism contributes to its antidepressant and anti-inflammatory properties.
類似化合物との比較
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar applications but different pharmacokinetic properties.
Paroxetine: An SSRI known for its efficacy in treating anxiety disorders.
Uniqueness of Fluvoxamine Acid: this compound is unique due to its strong activity at the sigma-1 receptor, which is not as pronounced in other SSRIs . This property makes it particularly effective in controlling inflammation and modulating immune responses, providing additional therapeutic benefits beyond its antidepressant effects .
生物活性
Fluvoxamine acid, the primary active metabolite of fluvoxamine, is primarily known as a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders, including depression and obsessive-compulsive disorder. Recent research has expanded its potential applications, particularly in neurobiology and metabolic regulation. This article explores the biological activities of this compound, focusing on its effects on neural stem cells, energy metabolism, and clinical implications.
Fluvoxamine functions by inhibiting the reuptake of serotonin in the brain, which increases serotonin availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects and plays a role in modulating other neurotransmitter systems. Furthermore, fluvoxamine has been shown to influence neurogenesis and oligodendrogenesis, indicating its potential for promoting brain health beyond traditional psychiatric applications.
Effects on Neural Stem Cells
Recent studies have demonstrated that fluvoxamine can significantly enhance the viability and proliferation of neural stem cells (NSCs). A study conducted on cultured NSCs revealed that:
- Increased Cell Viability : At concentrations of 1 nM, fluvoxamine increased cell viability by approximately 1.5-fold compared to controls (p < 0.0001) .
- Neurosphere Formation : The frequency of neurosphere formation, which reflects self-renewal capacity, peaked at 1 nM fluvoxamine treatment, showing a significant increase from 4.78 ± 0.14 (control) to 6.15 ± 0.23 .
- Differentiation into Astrocytes and Oligodendrocytes : Immunocytochemistry results indicated that fluvoxamine at low concentrations (0.1 nM and 1 nM) significantly promoted differentiation into oligodendrocytes (MBP-positive cells) .
Impact on Energy Metabolism
Fluvoxamine has also been shown to alter energy metabolism within the brain. A study evaluating the effects of prolonged fluvoxamine administration in rats found:
Enzyme | Activity Change |
---|---|
Citrate Synthase | Decreased |
Malate Dehydrogenase | Decreased |
Complex I | Decreased |
Complex II | Increased |
Succinate Dehydrogenase | Increased |
Creatine Kinase | Increased |
These findings suggest that fluvoxamine may modulate mitochondrial function and energy metabolism, potentially impacting mood regulation and cognitive function .
Case Study 1: Pregnancy and Lactation
Two women treated with fluvoxamine during pregnancy exhibited no adverse effects on their infants when monitored for developmental milestones. One patient received a daily dose of 50 mg throughout her pregnancy without complications .
Case Study 2: COVID-19 Treatment
In a clinical trial involving patients with mild to moderate COVID-19, fluvoxamine was administered to assess its efficacy in preventing clinical deterioration. The results indicated that no patients in the fluvoxamine group experienced clinical deterioration compared to 8.3% in the placebo group (p = 0.009) . This suggests potential benefits for fluvoxamine beyond psychiatric disorders.
特性
CAS番号 |
88699-91-6 |
---|---|
分子式 |
C14H17F3N2O3 |
分子量 |
318.29 g/mol |
IUPAC名 |
(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12- |
InChIキー |
KUIZEDQDELAFQK-UNOMPAQXSA-N |
SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
異性体SMILES |
C1=CC(=CC=C1/C(=N\OCCN)/CCCC(=O)O)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
外観 |
White to Off-White Solid |
melting_point |
>183°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(E)-d-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; (E)-δ-[(2-AMinoethoxy)iMino]-4-(trifluoroMethyl)benzenepentanoic Acid |
製品の起源 |
United States |
Q1: What is Fluvoxamine Acid and how does it form?
A: this compound is a major metabolite of the antidepressant drug Fluvoxamine. [, ] It forms through oxidative demethylation of the parent drug, Fluvoxamine, primarily by enzymes in the liver. While the provided research focuses on Fluvoxamine's environmental fate and doesn't delve into detailed metabolic pathways, it does identify this compound as a key degradation product during Ferrate(VI) treatment. [] This suggests that similar oxidative processes likely occur during human metabolism.
Q2: Does this compound contribute to the environmental impact of Fluvoxamine?
A: The research suggests that this compound could pose an environmental risk. One study found that while treating Fluvoxamine with Ferrate(VI) reduced its toxicity to the protozoan Spirostomum ambiguum, the resulting byproducts, which likely include this compound, showed potentially increased toxicity. [] This highlights the importance of understanding the environmental fate and potential ecotoxicological effects of pharmaceutical metabolites like this compound.
Q3: How is this compound detected and quantified in biological samples?
A: One study successfully identified this compound in postmortem cardiac blood, urine, and bile samples using a liquid chromatography-quadrupole time-of-flight (LC-QTOF) analytical procedure. [] This highlights the sensitivity and applicability of advanced analytical techniques for detecting and characterizing this metabolite in complex biological matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。